molecular formula C13H10ClN3O2S B5833891 N-1,3-benzodioxol-5-yl-N'-(5-chloro-2-pyridinyl)thiourea

N-1,3-benzodioxol-5-yl-N'-(5-chloro-2-pyridinyl)thiourea

Cat. No. B5833891
M. Wt: 307.76 g/mol
InChI Key: HKWMQEZBXLTWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N'-(5-chloro-2-pyridinyl)thiourea is a chemical compound with potential applications in scientific research. It is a member of the thiourea family of compounds and has been studied for its biochemical and physiological effects.

Mechanism of Action

N-1,3-benzodioxol-5-yl-N'-(5-chloro-2-pyridinyl)thiourea works by inhibiting certain enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. By inhibiting this enzyme, N-1,3-benzodioxol-5-yl-N'-(5-chloro-2-pyridinyl)thiourea may increase the levels of acetylcholine in the brain, which could improve cognitive function. It has also been shown to inhibit the growth of cancer cells in vitro, although the exact mechanism of this inhibition is not yet fully understood.
Biochemical and physiological effects:
N-1,3-benzodioxol-5-yl-N'-(5-chloro-2-pyridinyl)thiourea has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which could improve cognitive function. It has also been shown to inhibit the growth of cancer cells in vitro, although the exact mechanism of this inhibition is not yet fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using N-1,3-benzodioxol-5-yl-N'-(5-chloro-2-pyridinyl)thiourea in lab experiments is its ability to inhibit certain enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using N-1,3-benzodioxol-5-yl-N'-(5-chloro-2-pyridinyl)thiourea is that its exact mechanism of action is not yet fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on N-1,3-benzodioxol-5-yl-N'-(5-chloro-2-pyridinyl)thiourea. One direction could be to further investigate its potential use in cancer research, particularly in vivo studies to determine its efficacy and safety. Another direction could be to investigate its potential use in Alzheimer's disease research, particularly in animal models to determine its effects on cognitive function. Additionally, further studies could be conducted to better understand its mechanism of action and to identify other enzymes that it may inhibit.

Synthesis Methods

The synthesis of N-1,3-benzodioxol-5-yl-N'-(5-chloro-2-pyridinyl)thiourea involves the reaction of 5-chloro-2-pyridinyl isothiocyanate with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction produces N-1,3-benzodioxol-5-yl-N'-(5-chloro-2-pyridinyl)thiourea as a white solid.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N'-(5-chloro-2-pyridinyl)thiourea has potential applications in scientific research due to its ability to inhibit certain enzymes. It has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in Alzheimer's disease research, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(5-chloropyridin-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2S/c14-8-1-4-12(15-6-8)17-13(20)16-9-2-3-10-11(5-9)19-7-18-10/h1-6H,7H2,(H2,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWMQEZBXLTWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=S)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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